N-(4-chlorophenyl)-2-(dimethylamino)-3,5-dinitrobenzamide

Description

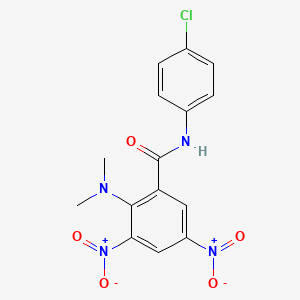

N-(4-chlorophenyl)-2-(dimethylamino)-3,5-dinitrobenzamide is a benzamide derivative featuring a 4-chlorophenyl group, dimethylamino substituent, and two nitro groups at the 3- and 5-positions of the benzamide backbone.

Properties

Molecular Formula |

C15H13ClN4O5 |

|---|---|

Molecular Weight |

364.74 g/mol |

IUPAC Name |

N-(4-chlorophenyl)-2-(dimethylamino)-3,5-dinitrobenzamide |

InChI |

InChI=1S/C15H13ClN4O5/c1-18(2)14-12(7-11(19(22)23)8-13(14)20(24)25)15(21)17-10-5-3-9(16)4-6-10/h3-8H,1-2H3,(H,17,21) |

InChI Key |

XBBRUJFNLXEKPV-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)NC2=CC=C(C=C2)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-2-(dimethylamino)-3,5-dinitrobenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the nitration of a benzamide derivative followed by the introduction of the dimethylamino group and the chlorophenyl group through substitution reactions. The reaction conditions often involve the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-2-(dimethylamino)-3,5-dinitrobenzamide can undergo various types of chemical reactions, including:

Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.

Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of dinitro derivatives with additional oxygen-containing functional groups.

Reduction: Formation of diamino derivatives.

Substitution: Formation of new compounds with different functional groups replacing the dimethylamino group.

Scientific Research Applications

N-(4-chlorophenyl)-2-(dimethylamino)-3,5-dinitrobenzamide has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-(dimethylamino)-3,5-dinitrobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Electronic and Structural Comparisons

- Nitro and Dimethylamino Groups: The 3,5-dinitrobenzamide scaffold is common in analogs from –2 and 6–5. The dimethylamino group in the target compound introduces electron-donating properties, creating a push-pull electronic system that may improve charge transfer properties compared to analogs lacking this group .

- Chlorophenyl vs. Methoxyphenyl : –7 highlight benzamides with 4-chloro-2,5-dimethoxyphenyl groups. Methoxy substituents increase solubility via hydrogen bonding but may reduce metabolic stability compared to the target compound’s simpler 4-chlorophenyl group .

Data Tables for Comparative Analysis

Table 1: Physical and Electronic Properties

Critical Analysis of Contradictions and Gaps

- Yield Discrepancies : shows yields ranging from 38% to 99% for structurally similar compounds, suggesting that substituent choice (e.g., methylthio groups) drastically affects outcomes. The target compound’s yield remains speculative without direct data .

- Biological Activity Data : While and focus on anti-tubercular and synthetic applications, the target compound’s biological profile is unexplored in the provided evidence.

Biological Activity

N-(4-chlorophenyl)-2-(dimethylamino)-3,5-dinitrobenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article presents a detailed examination of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a dinitrobenzamide structure with the following key components:

- A 4-chlorophenyl group

- A dimethylamino substituent

- Two nitro groups at the 3 and 5 positions on the benzamide ring

This unique structure contributes to its biological properties, influencing its interaction with various molecular targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and cellular pathways. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, which can lead to apoptosis in cancer cells.

- Reactive Intermediate Formation : Bioreduction of the nitro groups can generate reactive intermediates that interact with cellular macromolecules, potentially leading to cytotoxic effects.

- Cell Signaling Interference : The compound may disrupt cellular signaling pathways, contributing to its anticancer properties.

Anticancer Properties

Research has demonstrated that this compound exhibits promising anticancer activity. A study evaluated its effects on various cancer cell lines, revealing significant cytotoxicity. The following table summarizes the findings:

| Cell Line | IC50 Value (µg/mL) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 6.40 | Induction of apoptosis |

| A-549 (Lung) | 22.09 | Enzyme inhibition |

| HeLa (Cervical) | 15.06 | Disruption of cell signaling pathways |

These results indicate that the compound is more effective against breast cancer cells compared to lung and cervical cancer cells.

Antimicrobial Activity

In addition to its anticancer properties, the compound has been investigated for antimicrobial activity. Preliminary studies suggest that it may possess significant antibacterial effects against various strains of bacteria. The following table outlines some of the observed activities:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest potential applications in treating bacterial infections.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the structure can significantly influence its potency and selectivity:

- Dimethylamino Group : Enhances solubility and bioavailability.

- Chloro Substituent : Improves binding affinity to target enzymes.

- Nitro Groups : Essential for generating reactive intermediates involved in cytotoxicity.

Case Studies and Research Findings

- Cytotoxicity Studies : A series of experiments conducted on human cancer cell lines demonstrated that modifications to the nitro groups could enhance cytotoxicity by increasing reactive intermediate formation.

- Antimicrobial Testing : In vitro studies indicated that varying the substituents on the benzamide core could lead to improved antimicrobial efficacy against resistant strains.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.